molecular formula C7H17NO B102788 7-Amino-1-heptanol CAS No. 19243-04-0

7-Amino-1-heptanol

Cat. No. B102788
CAS RN: 19243-04-0
M. Wt: 131.22 g/mol
InChI Key: KYJSXYQQYWMITG-UHFFFAOYSA-N
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Description

7-Amino-1-heptanol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a mono-isotopic mass of 131.131012 Da .


Molecular Structure Analysis

The molecular structure of 7-Amino-1-heptanol consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .


Physical And Chemical Properties Analysis

7-Amino-1-heptanol has a density of 0.9±0.1 g/cm3, a boiling point of 213.4±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 145.3±3.0 cm3 .

Scientific Research Applications

Membrane Fluidization in Biochemistry

7-Amino-1-heptanol: has been studied for its effects on cell membrane properties. It is known to induce membrane fluidization, which can affect the function of mast cells, a type of white blood cell involved in allergic reactions . This compound increases the lateral mobility of membrane proteins and decreases their internalization, which can be crucial for understanding cell signaling pathways and developing treatments for allergic responses .

Pharmaceutical Applications

In the pharmaceutical industry, 7-Amino-1-heptanol is utilized as a building block for the synthesis of various compounds. Its primary amine group makes it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs), where it can be used to introduce amine functionalities into drug molecules .

Chemical Synthesis

7-Amino-1-heptanol: plays a role in organic synthesis, particularly as a protecting group for alcohols. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting, allowing chemists to perform reactions on other parts of the molecule without interference .

Material Science

In material science, 7-Amino-1-heptanol can be involved in the creation of new materials with specific properties. Its ability to interact with other chemicals and form bonds can lead to the development of novel polymers or coatings with desired characteristics .

Environmental Science

The compound’s interactions with biological membranes suggest potential environmental implications. For instance, understanding how 7-Amino-1-heptanol affects cell membranes could provide insights into the environmental impact of similar compounds on aquatic life and ecosystems .

Analytical Chemistry

In analytical chemistry, 7-Amino-1-heptanol could be used as a standard or reagent in various analytical methods. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays .

Industrial Applications

7-Amino-1-heptanol: finds industrial applications due to its chemical properties. It can be used in the synthesis of surfactants, lubricants, or as an intermediate in the production of other industrial chemicals.

Research and Development

This compound is also significant in research and development for its potential to be modified into more complex molecules. Its structure allows for various chemical modifications, making it a versatile tool in the development of new chemical entities for different applications .

Safety And Hazards

The safety data sheet for 7-Amino-1-heptanol suggests that it may cause skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

7-aminoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c8-6-4-2-1-3-5-7-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJSXYQQYWMITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553270
Record name 7-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1-heptanol

CAS RN

19243-04-0
Record name 7-Aminoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Acetoxy-7-acetamidoheptane (11.8 g, 54.3 mmol) was dissolved in 20 mL of methanol in a 200 mL round bottom flask. To this was added 50 mL of 40% aqueous hydrochloric acid and the mixture was heated at reflux for 60 hours. All volatiles were removed under reduced pressure. The desired 7-amino-1-heptanol was obtained as the crystalline hydrochloride salt, m.p. 74-81° C., MS: 131 (MH+).
Name
1-Acetoxy-7-acetamidoheptane
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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